3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide
Overview
Description
3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide is an organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a sulfonamide group, which is often associated with antibacterial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the sulfonamide group through sulfonation reactions. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for conditions requiring anti-inflammatory or antibacterial agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, the compound may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1,4-dihydroisochromene-6-sulfonamide: Lacks the N-phenyl group but shares similar core structure and properties.
N-phenyl-1,4-dihydroisochromene-6-sulfonamide: Lacks the 3,3-dimethyl substitution but retains the sulfonamide and N-phenyl groups.
Uniqueness
3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the 3,3-dimethyl and N-phenyl groups enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
3,3-dimethyl-N-phenyl-1,4-dihydroisochromene-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2)11-14-10-16(9-8-13(14)12-21-17)22(19,20)18-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMLXUDVOPCIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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